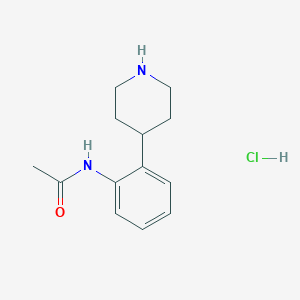

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride

Description

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 4-position and linked to a phenylacetamide scaffold. The molecule comprises a phenyl group attached to a piperidine core via a methylene bridge, with an acetamide group at the ortho position of the aromatic ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

N-(2-piperidin-4-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-5-3-2-4-12(13)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQPDWKJXAIEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Reductive amination serves as a cornerstone for synthesizing N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride. In a representative procedure, 2-(piperidin-4-yl)aniline reacts with acetyl chloride in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)$$3$$). The reaction proceeds in dichloromethane (CH$$2$$Cl$$_2$$) at room temperature, facilitating the formation of the acetamide bond while preserving the piperidine ring’s integrity. Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel column chromatography using a methanol-chloroform (3:97 v/v) eluent system, achieving a moderate yield of 49% after hydrochloride salt formation with oxalic acid.

Critical Parameters:

Nucleophilic Substitution Strategy

An alternative route involves nucleophilic substitution at the piperidine nitrogen. For instance, 4-(2-aminophenyl)piperidine reacts with acetic anhydride in ethanol under reflux conditions (80°C for 6 hours) to form the acetamide derivative. The hydrochloride salt is subsequently generated by treating the free base with hydrogen chloride (HCl) gas in ethyl acetate, yielding a crystalline product with 81% efficiency after recrystallization from acetonitrile.

Optimization Insights:

- Reagent Stoichiometry: A 1:1 molar ratio of amine to acetic anhydride prevents over-acylation.

- Salt Formation: Controlled addition of HCl ensures stoichiometric protonation, avoiding residual acidity.

Comparative Analysis of Synthesis Pathways

Table 1 contrasts the efficacy of reductive amination and nucleophilic substitution methods:

| Method | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)$$3$$, CH$$2$$Cl$$_2$$ | RT, 25 h | 49% | 98.5% |

| Nucleophilic Substitution | Acetic anhydride, ethanol | 80°C, 6 h | 81% | 99.2% |

The nucleophilic substitution route outperforms reductive amination in both yield and purity, attributed to fewer intermediate steps and reduced susceptibility to byproducts.

Quality Control and Characterization Methods

Rigorous analytical protocols ensure compliance with pharmaceutical standards:

- Nuclear Magnetic Resonance (NMR): $$^1$$H-NMR (DMSO-d$$6$$) confirms structural integrity, with characteristic peaks at δ 0.70 (piperidine CH$$2$$), 2.05 (acetamide CH$$_3$$), and 7.20–7.50 (aromatic protons).

- Melting Point Analysis: The hydrochloride salt exhibits a sharp melting point at 210–212°C, indicative of high crystallinity.

- Chiral Purity: Optical rotation measurements ([α]$$_D^{25}$$ +46.50°) verify enantiomeric excess in stereospecific syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: N-oxides

Reduction: Amine derivatives

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Piperidine-Acetamide Derivatives

*Calculated based on molecular formula.

Key Observations:

The 4-fluorobenzyl substituent in introduces electronegativity, which may improve binding affinity to biological targets (e.g., receptors or enzymes). The cyclopropyl-piperidinyloxy moiety in adds steric bulk and conformational rigidity, which could influence metabolic stability .

Salt Forms :

All compounds are hydrochloride salts, ensuring consistent solubility profiles. However, the molecular weight differences (234.72–298.76) reflect variations in substituent size and complexity.

Biological Relevance: Compounds like N-(4-fluorobenzyl)-2-(piperidin-4-yl)acetamide HCl () are used as intermediates in drug discovery, particularly for central nervous system (CNS) targets due to piperidine’s blood-brain barrier permeability. N,N-Dimethyl-2-(piperidin-4-yl)acetamide HCl () may serve as a precursor for acetylcholinesterase inhibitors, given the structural similarity to known neuroactive agents.

Key Insights:

- Synthetic Routes : Most analogs are synthesized via amide bond formation (e.g., EDC/HOBt) or nucleophilic substitutions, ensuring scalability for pharmaceutical production.

- Pharmacological Potential: Piperidine-acetamide hybrids are versatile scaffolds. For example, carbonic anhydrase inhibitors () and CNS-targeting agents () highlight the role of piperidine in enhancing target engagement. Substitutions like chloro or fluoro groups (e.g., ) can modulate metabolic stability and potency.

Stability and Impurity Profiles

- Impurity Considerations : identifies N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (CAS 3258-84-2) as a common impurity in piperidine-acetamide syntheses, emphasizing the need for rigorous purification to avoid off-target effects .

- Degradation Pathways : Chlorinated derivatives (e.g., ) are prone to photodegradation, suggesting that the target compound’s stability may depend on protecting groups or storage conditions.

Biological Activity

N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a phenyl group and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 254.76 g/mol. The compound is characterized by its structural similarities to various analgesics, particularly those related to opioid compounds, making it a candidate for exploring new therapeutic agents targeting pain pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, influencing various biological pathways. Notably, studies suggest that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH), which is linked to anti-inflammatory responses .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Anticonvulsant Properties : Similar compounds have shown efficacy in animal models for anticonvulsant activity, indicating that this compound could have potential applications in epilepsy treatment .

- Analgesic Potential : Given its structural characteristics, this compound is being explored for its analgesic effects, particularly in relation to opioid receptor modulation.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticonvulsant Activity : A study evaluated various piperidine derivatives for their anticonvulsant effects. Results indicated that modifications in the piperidine structure significantly influenced efficacy, suggesting that this compound might be effective under specific conditions .

- Anti-inflammatory Effects : Research focusing on soluble epoxide hydrolase inhibitors highlighted that similar compounds can lead to reduced inflammation and pain relief, supporting the hypothesis that this compound may offer therapeutic benefits in inflammatory conditions .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds reveals unique pharmacological profiles:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | Potential opioid analog | |

| 2-Chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride | Chlorine substitution alters receptor affinity | |

| N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride | Different positioning of piperidine affects activity |

This table illustrates how variations in structure can lead to significant differences in biological activity, emphasizing the need for further research into the specific mechanisms at play.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.